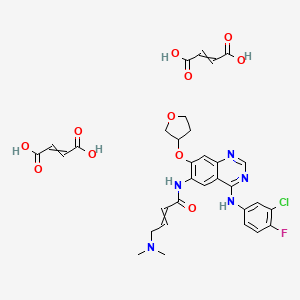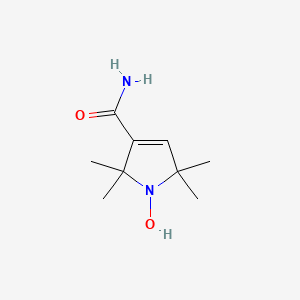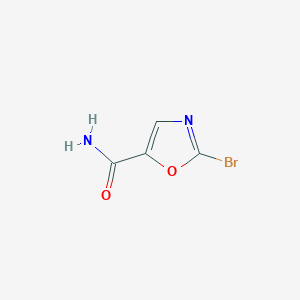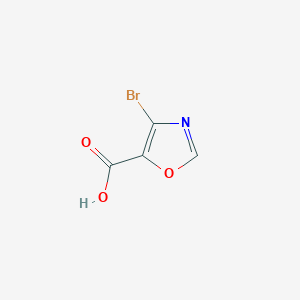![molecular formula C6H4FN3 B12507810 6-Fluoroimidazo[1,2-a]pyrimidine](/img/structure/B12507810.png)
6-Fluoroimidazo[1,2-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoroimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by the presence of a fluorine atom at the 6th position of the imidazo[1,2-a]pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroimidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the reaction of N-(pyrimidin-2-yl)imines of methyl trifluoropyruvate with trimethyl phosphite, which yields methyl 3-fluoroimidazo[1,2-a]pyrimidin-2-carboxylates . These intermediates can then be further transformed into various derivatives through reactions with amines.
Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Fluoroimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-a]pyrimidine ring.
Substitution: Halogenation and other substitution reactions can introduce different substituents at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
6-Fluoroimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mécanisme D'action
The mechanism of action of 6-Fluoroimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit urease activity by binding to the active site of the enzyme, thereby preventing the hydrolysis of urea . The compound’s fluorine atom enhances its binding affinity and specificity for the target enzyme.
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine: Similar in structure but lacks the fluorine atom at the 6th position.
Imidazo[1,2-a]pyridine-3-carboxamides: These compounds exhibit significant anti-tuberculosis activity.
Fluoroimidazoles: These compounds have similar fluorine substitution but differ in the heterocyclic ring structure.
Uniqueness: 6-Fluoroimidazo[1,2-a]pyrimidine is unique due to its specific fluorine substitution, which enhances its biological activity and binding affinity for molecular targets. This makes it a valuable compound in drug discovery and development.
Propriétés
Formule moléculaire |
C6H4FN3 |
|---|---|
Poids moléculaire |
137.11 g/mol |
Nom IUPAC |
6-fluoroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C6H4FN3/c7-5-3-9-6-8-1-2-10(6)4-5/h1-4H |
Clé InChI |
VMDUZWAVUQAFHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=C(C=NC2=N1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoate](/img/structure/B12507739.png)







![2-[Hydroxy-(2-hydroxy-3-octadecoxypropoxy)phosphoryl]oxyethyl-trimethylazanium](/img/structure/B12507780.png)

![Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12507792.png)
